1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-3-methyl-2(1h)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core with a methoxyphenylmethyl and a methyl group attached. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-3-methyl-2(1h)-quinolinone typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-3-methyl-2(1h)-quinolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
3,4-D
Properties
CAS No. |
792122-85-1 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C18H19NO2/c1-13-11-15-5-3-4-6-17(15)19(18(13)20)12-14-7-9-16(21-2)10-8-14/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
PVTOXXLOYVIXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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